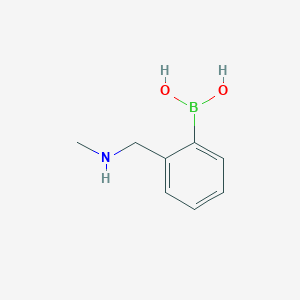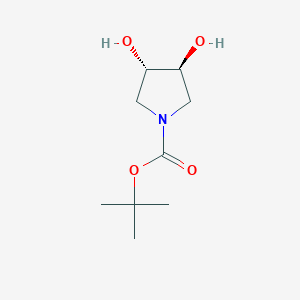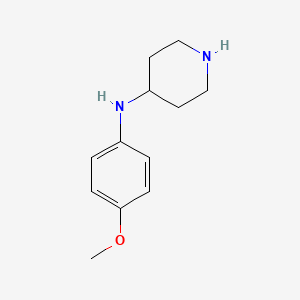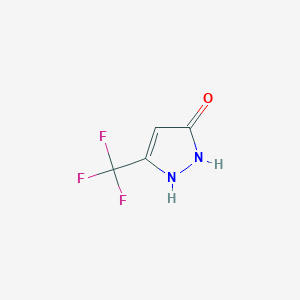
(2-((甲基氨基)甲基)苯基)硼酸
描述
“(2-((Methylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H12BNO2 . It has an average mass of 164.997 Da and a mono-isotopic mass of 165.096115 Da .
Synthesis Analysis
The synthesis of “(2-((Methylamino)methyl)phenyl)boronic acid” can be achieved from 2-Formylbenzeneboronic acid and Methylamine . It is also used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(2-((Methylamino)methyl)phenyl)boronic acid” consists of a phenyl ring with a boronic acid group and a methylamino methyl group attached to it .Chemical Reactions Analysis
“(2-((Methylamino)methyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(2-((Methylamino)methyl)phenyl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 328.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 46.2±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 147.5±5.0 cm3 .科学研究应用
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Hydrolysis of Phenylboronic Pinacol Esters
- Field : Biochemistry
- Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods : The study described the hydrolysis of some phenylboronic pinacol esters. The kinetics is dependent on the substituents in the aromatic ring. Also the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
- Results : The study found that these boronic pinacol esters are only marginally stable in water, which is an important consideration for pharmacological purposes .
-
Boron-Carriers for Neutron Capture Therapy
- Field : Medical Chemistry
- Application Summary : Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods : The study described the hydrolysis of some phenylboronic pinacol esters. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
- Results : The study found that these boronic pinacol esters are only marginally stable in water, which is an important consideration for pharmacological purposes .
-
Biomedical Applications
- Field : Biomedical Engineering
- Application Summary : Boronic acids and their conjugate esters have been employed in a variety of biomedical applications .
- Methods : This work reports structural, bonding, and thermochemical calculations for the boronic acids, RB (OH) 2 (R = H, methyl, phenyl, and ortho -methyl-phenyl) and the corresponding ethylene glycol diesters, RB (−OCH 2 CH 2 O−), in the presence of … .
- Results : The study provides insights into the structural and bonding properties of boronic acids and their conjugate esters, which can be useful in designing new biomedical devices .
-
Boronic Acid-Based Sensors
- Field : Analytical Chemistry
- Application Summary : Boronic acids have been used to develop sensors for various analytes, including sugars, amino acids, and other biomolecules . These sensors often rely on the ability of boronic acids to form reversible covalent bonds with diols, which are present in many biomolecules .
- Methods : The sensor design typically involves attaching a boronic acid to a fluorescent or colorimetric reporter. The binding of the analyte to the boronic acid changes the properties of the reporter, allowing the analyte to be detected .
- Results : These sensors have been used in a variety of applications, including glucose monitoring for diabetes management and the detection of other biomolecules in biological samples .
-
Boronic Acid-Based Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application Summary : Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods : The study described the hydrolysis of some phenylboronic pinacol esters. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
- Results : The study found that these boronic pinacol esters are only marginally stable in water, which is an important consideration for pharmacological purposes .
安全和危害
属性
IUPAC Name |
[2-(methylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIXFCWSLWIWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538185 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Methylamino)methyl)phenyl)boronic acid | |
CAS RN |
365245-83-6 | |
| Record name | {2-[(Methylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)











![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
